Nortropine
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2/t5-,6+,7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCYJLIYNNOMK-MEKDEQNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318429 | |
| Record name | Nortropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-09-0 | |
| Record name | 1-alpha-H,5-alpha-H-Nortropan-3-alpha-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nortropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | endo nortropine base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of the Nortropane Scaffold in Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropine, a bicyclic amine and a central scaffold of tropane alkaloids, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. While this compound itself is primarily recognized as a key intermediate in the biosynthesis and degradation of tropane alkaloids, its structural framework, the nortropane skeleton, is a privileged motif in the design of molecules targeting various neurotransmitter systems. This technical guide delves into the current understanding of how this compound-derived compounds interact with key components of neurotransmission, including receptors and transporters. Due to a paucity of direct pharmacological data on the parent this compound molecule, this document will focus on the extensive research conducted on its derivatives, providing a comprehensive overview of the structure-activity relationships that govern their interactions with neuronal targets. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics for neurological and psychiatric disorders.
Nortropane Derivatives and Their Interaction with Neurotransmitter Transporters
The nortropane scaffold has been extensively utilized in the development of potent and selective inhibitors of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
Quantitative Data on Transporter Binding Affinities
The following table summarizes the in vitro binding affinities (IC50 values) of various nortropane derivatives for SERT, DAT, and NET. These values represent the concentration of the compound required to inhibit 50% of radioligand binding to the respective transporter.
| Compound | Target Transporter | IC50 (nM) | Reference |
| 3β-(4'-Isopropenylphenyl)nortropane-2β-carboxylic acid methyl ester | SERT | 0.6 | [1] |
| 3β-(4'-cis-Propenylphenyl)nortropane-2β-carboxylic acid methyl ester | SERT | 1.15 | [1] |
| 3β-(4'-Isopropenylphenyl)tropane-2β-carboxylic acid methyl ester | DAT | [1] | |
| 3β-(4'-Isopropenylphenyl)tropane-2β-carboxylic acid methyl ester | NET | [1] |
Note: Specific IC50 values for DAT and NET for 3β-(4'-isopropenylphenyl)tropane-2β-carboxylic acid methyl ester were not provided in the abstract, but the text indicates good affinity for DAT and low affinity for NET.[1]
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
The binding affinities of nortropane derivatives are typically determined using in vitro radioligand binding assays with membrane preparations from cells expressing the target transporter.
Objective: To determine the inhibitory concentration (IC50) of test compounds for the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters.
Materials:
-
Cell membranes expressing the human serotonin, dopamine, or norepinephrine transporter.
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Test compounds (nortropane derivatives) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like fluoxetine for SERT).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add the incubation buffer, radioligand, and either the test compound or the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
Signaling Pathway: Monoamine Transporter Inhibition
The following diagram illustrates the mechanism of action of nortropane-based monoamine transporter inhibitors.
Caption: Inhibition of monoamine reuptake by a nortropane derivative.
Nortropane Derivatives and Their Interaction with Neurotransmitter Receptors
The nortropane scaffold has also been instrumental in the development of ligands for various neurotransmitter receptors, most notably muscarinic acetylcholine receptors and glycine receptors.
Quantitative Data on Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or KA values) of various nortropane derivatives for different neurotransmitter receptors.
| Compound | Target Receptor | Affinity (KA/Ki) | Reference |
| Nortropisetron | Glycine Receptor | ~10 nM (KA) | [2] |
| Isophthaloyl-bistropane (this compound ester) | Glycine Receptor | Nanomolar range | [2] |
| 6β-Acetoxy nortropane | Muscarinic M2 Receptor | High affinity (pKi = 7.7 in heart) | [3] |
Experimental Protocol: [³H]Strychnine Binding Assay for Glycine Receptors
This protocol describes a method to assess the allosteric modulation of glycine receptors by nortropane derivatives by measuring their effect on the binding of the antagonist [³H]strychnine.
Objective: To determine the affinity (KA) and cooperativity of test compounds at the glycine receptor.
Materials:
-
Rat spinal cord membrane preparation.
-
Radioligand: [³H]strychnine.
-
Test compounds (nortropane esters) at various concentrations.
-
Glycine (for cooperativity studies).
-
Incubation buffer (e.g., 50 mM Tris-citrate, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled strychnine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare rat spinal cord membranes by homogenization and centrifugation.
-
In test tubes, add the incubation buffer, [³H]strychnine, and varying concentrations of the test compound. For cooperativity studies, also include a fixed concentration of glycine.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
Separate bound and free radioligand by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using a ternary allosteric model to determine the affinity (KA) of the test compound and its cooperativity with glycine in displacing [³H]strychnine.
Signaling Pathway: Allosteric Modulation of Glycine Receptors
The following diagram illustrates how nortropane esters can allosterically modulate the glycine receptor.
Caption: Allosteric modulation of the glycine receptor by a nortropane ester.
Conclusion and Future Directions
The nortropane scaffold has proven to be a remarkably versatile template for the design of potent and selective ligands for a variety of neurotransmitter systems. The research highlighted in this guide demonstrates the potential of nortropane derivatives as inhibitors of monoamine transporters and modulators of ionotropic receptors. While direct pharmacological data on the parent this compound molecule remains elusive, the extensive body of work on its derivatives provides a strong foundation for future drug discovery efforts.
Future research should aim to:
-
Systematically evaluate the pharmacological profile of this compound itself to establish a baseline for structure-activity relationship studies.
-
Explore the synthesis and evaluation of a broader range of nortropane derivatives to probe interactions with other neurotransmitter systems.
-
Utilize computational modeling and structural biology to gain a deeper understanding of the molecular interactions between nortropane-based ligands and their targets.
By continuing to explore the chemical space around the nortropane scaffold, researchers can unlock new opportunities for the development of novel therapeutics to address the unmet needs of patients with neurological and psychiatric disorders.
References
- 1. Synthesis and transporter binding properties of 3 beta-(4'-alkyl-, 4'-alkenyl-, and 4'-alkynylphenyl)nortropane-2 beta-carboxylic acid methyl esters: serotonin transporter selective analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (nor)tropeine (di)esters and allosteric modulation of glycine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [6 beta-acetoxy nortropane and its muscarinic receptor kinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanisms of Calystegine Glycosidase Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calystegines, a class of polyhydroxylated nortropane alkaloids found in various plant families such as Solanaceae and Convolvulaceae, have garnered significant attention for their potent glycosidase inhibitory activities.[1] Their structural resemblance to monosaccharides allows them to act as competitive inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism.[2][3] This technical guide provides a comprehensive overview of the mechanisms underlying calystegine-mediated glycosidase inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the core concepts. The potent and specific nature of this inhibition highlights the potential of calystegines in various therapeutic applications, including the management of type 2 diabetes and lysosomal storage disorders.[4]
Mechanism of Action: Competitive Inhibition
The primary mechanism by which calystegines inhibit glycosidases is through competitive inhibition.[5][6] Due to their sugar-mimicking structure, calystegines bind to the active site of the glycosidase enzyme, directly competing with the natural carbohydrate substrate. This interaction is reversible and is characterized by the inhibition constant (Ki). The affinity of a particular calystegine for a glycosidase is determined by the stereochemistry and number of its hydroxyl groups, which interact with the amino acid residues in the enzyme's active site.[2][4]
In silico docking studies have confirmed that calystegines occupy the same binding pocket as the natural substrate.[2][3] For instance, the binding of calystegines to intestinal α-glucosidases, such as maltase and sucrase, involves the formation of hydrogen bonds between the hydroxyl and amino groups of the calystegine and key amino acid residues within the enzyme's active site.[3] This reversible binding prevents the substrate from accessing the catalytic site, thereby inhibiting the cleavage of glycosidic bonds.
Quantitative Analysis of Glycosidase Inhibition by Calystegines
The inhibitory potency of various calystegines has been quantified against a range of glycosidases from different sources. The inhibition constant (K_i_) and the half-maximal inhibitory concentration (IC50) are key parameters used to evaluate their efficacy. The following tables summarize the available quantitative data.
Table 1: Inhibition of Mammalian Liver Glycosidases by Calystegines [5][6][7]
| Calystegine | Enzyme | Source | Inhibition Type | K_i_ (µM) | IC50 (µM) |
| A3 | β-Glucosidase | Rat | Competitive | - | 78 |
| α-Galactosidase | Human | Competitive | - | 130 | |
| B1 | β-Glucosidase | Bovine | Competitive | 150 | >1000 |
| β-Glucosidase | Human | Competitive | 10 | 25 | |
| β-Glucosidase | Rat | Competitive | 1.9 | 4.5 | |
| B2 | β-Glucosidase | Rat | Competitive | - | 120 |
| α-Galactosidase | Bovine | Competitive | 1.6 | 3.5 | |
| α-Galactosidase | Human | Competitive | 2.5 | 5.5 | |
| α-Galactosidase | Rat | Competitive | 0.4 | 1.0 | |
| C1 | β-Glucosidase | Bovine | Competitive | 15 | 35 |
| β-Glucosidase | Human | Competitive | 1.5 | 4.0 | |
| β-Glucosidase | Rat | Competitive | 1.0 | 2.5 | |
| β-Xylosidase | Human | Competitive | 0.13 | 0.3 |
Table 2: Inhibition of Intestinal and Other Glycosidases by Calystegines [2][4]
| Calystegine | Enzyme | Source | Inhibition Type | K_i_ (µM) |
| A3 | Maltase | Human (Caco-2) | Competitive | 64.5 |
| Sucrase | Human (Caco-2) | Competitive | 56.3 | |
| B2 | Maltase | Human (Caco-2) | Competitive | 41.2 |
| Sucrase | Human (Caco-2) | Competitive | 29.8 | |
| β-Glucosidase | Almond | Competitive | 1.9 | |
| α-Galactosidase | Coffee Bean | Competitive | 0.86 | |
| N-methyl-B2 | α-Galactosidase | Coffee Bean | Competitive | 0.47 |
| α-Galactosidase | Rat Liver | Competitive | 1.8 |
Experimental Protocols
In Vitro Glycosidase Inhibition Assay (General Protocol)
This protocol describes a typical method for determining the inhibitory activity of calystegines against a specific glycosidase using a chromogenic substrate.
1. Materials:
- Purified glycosidase enzyme
- Calystegine inhibitor solution of known concentrations
- Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
- Reaction buffer (e.g., phosphate buffer, pH 7.0)
- Stop solution (e.g., sodium carbonate)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a series of dilutions of the calystegine inhibitor in the reaction buffer.
- In a 96-well microplate, add the following to each well:
- Reaction buffer
- Calystegine inhibitor solution (or buffer for control)
- Enzyme solution
- Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the chromogenic substrate to each well.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding the stop solution.
- Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3. Kinetic Analysis (Determination of K_i_):
- Perform the inhibition assay as described above, but vary the substrate concentration while keeping the inhibitor concentration constant.
- Repeat for several different fixed inhibitor concentrations.
- Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the K_i_ value.
Human Intestinal α-Glucosidase Inhibition Assay using Caco-2 Cells[3]
1. Caco-2 Cell Culture and Homogenate Preparation:
- Culture Caco-2 cells until they differentiate and express brush-border enzymes.
- Harvest the cells and homogenize them in a suitable buffer.
- Centrifuge the homogenate and use the supernatant containing the α-glucosidases (maltase and sucrase) for the assay.
2. Inhibition Assay:
- Mix the Caco-2 cell supernatant with different concentrations of the calystegine inhibitor.
- Add the respective substrate (maltose for maltase or sucrose for sucrase).
- Incubate the mixture at 37°C for 60 minutes.
- Stop the reaction by heating at 95°C for 10 minutes.
- Centrifuge to remove precipitated proteins.
- Measure the amount of glucose produced in the supernatant using a glucose oxidase-based assay.
- Calculate the inhibition and kinetic parameters as described in the general protocol.
Visualizing the Mechanisms and Workflows
Downstream Cellular and Physiological Effects
The inhibition of glycosidases by calystegines leads to several downstream effects:
-
Delayed Carbohydrate Digestion: In the context of intestinal α-glucosidases, inhibition by calystegines slows down the breakdown of complex carbohydrates into absorbable monosaccharides. This can lead to a more gradual increase in postprandial blood glucose levels, a mechanism that is therapeutically relevant for the management of type 2 diabetes.[2]
-
Lysosomal Storage: Glycosidases are also essential for the breakdown of complex molecules within lysosomes. Potent inhibition of lysosomal glycosidases can lead to the accumulation of their substrates, mimicking the phenotype of certain lysosomal storage diseases. This has raised some concerns about the potential toxicity of high doses of calystegines.[1]
-
Low Systemic Availability: Studies using Caco-2 cell monolayers, a model of the human intestinal barrier, have shown that calystegines like A3 and B2 have low transport rates across the intestinal epithelium.[2] This suggests that their primary site of action when consumed orally is likely within the gastrointestinal tract, with limited systemic effects.
Conclusion
Calystegines are potent, competitive inhibitors of a range of glycosidases. Their efficacy is dictated by their specific chemical structure and the complementary nature of the target enzyme's active site. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation of these fascinating natural products. For drug development professionals, the targeted and potent inhibition of intestinal α-glucosidases by certain calystegines, coupled with their low systemic availability, makes them attractive candidates for the development of novel therapeutics for metabolic disorders. However, a thorough understanding of their inhibitory profiles against a wide range of human glycosidases is crucial to mitigate potential off-target effects. Future research should continue to explore the structure-activity relationships of natural and synthetic calystegine analogues to develop even more specific and potent glycosidase inhibitors.
References
- 1. Overview of available toxicity data for calystegines | EFSA [efsa.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases [agris.fao.org]
- 7. researchgate.net [researchgate.net]
The Nortropane Scaffold: A Cornerstone of Biologically Active Natural Alkaloids
An In-depth Technical Guide for Researchers and Drug Development Professionals
The nortropane scaffold, a bicyclic amine with the systematic name 8-azabicyclo[3.2.1]octane, is the foundational structure for a diverse and pharmacologically significant class of naturally occurring alkaloids. These compounds are predominantly found in the Solanaceae (nightshade), Erythroxylaceae, Convolvulaceae, and Brassicaceae plant families. From potent anticholinergics to powerful narcotics and specific enzyme inhibitors, nortropane-containing alkaloids have a long history in traditional medicine and continue to be a source of vital pharmaceuticals and lead compounds for drug discovery. This guide provides a comprehensive overview of the chemistry, biosynthesis, pharmacology, and analysis of these important natural products.
Major Classes and Examples of Naturally Occurring Nortropane Alkaloids
The nortropane framework is the core of several major groups of alkaloids, distinguished by their substitution patterns and biosynthetic origins. The term "tropane alkaloid" is often used to describe N-methylated nortropanes, which are the most common in nature.
| Alkaloid Class | Key Examples | Prominent Plant Sources | Noteworthy Biological Activity |
| Tropane Alkaloids | Hyoscyamine, Atropine (racemic hyoscyamine), Scopolamine | Atropa belladonna (Deadly Nightshade), Datura spp., Hyoscyamus niger (Henbane) | Anticholinergic, Parasympatholytic; act as competitive muscarinic receptor antagonists. |
| Coca Alkaloids | Cocaine | Erythroxylum coca | Narcotic, local anesthetic; inhibits the reuptake of dopamine, noradrenaline, and serotonin. |
| Calystegines | Calystegine A3, B1, B2, C1 | Calystegia sepium (Bindweed), Solanum tuberosum (Potato), Morus spp. (Mulberry) | Potent glycosidase inhibitors. |
| Other Nortropanes | Dihydroxynortropanes (e.g., 2α,7β-dihydroxynortropane), Cochlearine | Calystegia soldanella, Duboisia leichhardtii, Cochlearia officinalis | Varied; some are biosynthetic intermediates. |
Biosynthesis of the Nortropane Scaffold
The biosynthesis of nortropane alkaloids is a complex, multi-step process that primarily occurs in the roots of the host plants. The pathway originates from the amino acids L-ornithine and L-arginine, which are converted to putrescine. A key branching point occurs at the N-methyl-Δ¹-pyrrolinium cation, which serves as a common precursor for various alkaloids. Tropinone is the first intermediate that contains the characteristic 8-azabicyclo[3.2.1]octane core.
The Pharmacological Profile of Nortropine and Its Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropine, a tropane alkaloid and a demethylated derivative of tropine, serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds, particularly those targeting the central nervous system. As a metabolite of atropine and other tropane derivatives, understanding its pharmacological profile is crucial for drug development and toxicological assessments. This technical guide provides a comprehensive overview of the known pharmacological characteristics of this compound and its salts, focusing on its receptor interactions, pharmacokinetic behavior, and toxicological properties. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates information on its derivatives and related tropane alkaloids to provide a broader context for its potential biological activities.
Physicochemical Properties
This compound is a bicyclic amino alcohol with the chemical formula C₇H₁₃NO. It typically exists as a white to off-white crystalline solid and is sparingly soluble in water. For research and pharmaceutical applications, it is often used in the form of its salts, such as this compound hydrochloride or this compound sulfate, which exhibit improved solubility in aqueous solutions.
Pharmacodynamics: Receptor and Transporter Interactions
The pharmacological activity of this compound and its derivatives is primarily attributed to their interaction with various receptors and transporters. While specific binding affinity and functional activity data for this compound itself are scarce in publicly available literature, studies on its derivatives provide valuable insights into its potential targets.
Muscarinic Acetylcholine Receptors
This compound is structurally related to atropine, a non-selective muscarinic acetylcholine receptor antagonist. This structural similarity suggests that this compound and its analogs are likely to interact with muscarinic receptors.
A study on 6β-acetoxynortropane, a derivative of this compound, demonstrated its binding affinity for human muscarinic M1, M2, and M3 receptors. The affinity (Ki) values, determined through in vitro competitive binding assays, are summarized in the table below.
Table 1: Muscarinic Receptor Binding Affinities of 6β-Acetoxynortropane
| Receptor Subtype | Kᵢ (nM) |
| M₁ | >4,600 |
| M₂ | 70-90 |
| M₃ | >5,000 |
These results indicate that 6β-acetoxynortropane possesses a high and selective affinity for the M₂ muscarinic receptor subtype. While these data are for a derivative, they strongly suggest that the nortropane scaffold is a viable backbone for developing selective muscarinic receptor ligands.
Glycine Receptors
Esters of this compound have been investigated for their modulatory effects on glycine receptors. These studies indicate that this compound derivatives can act as allosteric modulators of glycine receptor binding, though specific quantitative data for this compound itself is not available.
Dopamine Transporter
N-substituted analogs of this compound have been explored as ligands for the dopamine transporter (DAT). These studies suggest that modifications at the nitrogen atom of the nortropane ring can yield compounds with significant affinity and selectivity for DAT.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
To determine the binding affinity (Kᵢ) of this compound or its salts for a specific receptor, a competitive radioligand binding assay would be employed. The following is a generalized protocol that can be adapted for various receptor types.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (this compound) by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the target receptor (e.g., CHO or HEK293 cells) or homogenized tissue known to be rich in the target receptor.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Test Compound: this compound or its salt, dissolved in an appropriate vehicle.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., atropine for muscarinic receptors).
-
Assay Buffer: A buffered solution (e.g., Tris-HCl or HEPES) at physiological pH containing appropriate ions.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Workflow:
Methodological & Application
Application Notes and Protocols for the Synthesis of Nortropine from Tropinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of nortropine, a key intermediate in the development of various pharmaceuticals, through the N-demethylation of tropinone. Two distinct and effective methods are presented: a classical chemical approach using chloroformate reagents and a modern, sustainable electrochemical method.
Introduction
This compound is a derivative of tropine, lacking the N-methyl group. This structural modification makes it a valuable precursor for the semi-synthesis of a range of tropane alkaloids with significant therapeutic applications. The synthesis of this compound from the readily available tropinone is a critical transformation that involves the selective removal of the methyl group from the tertiary amine. The protocols outlined below provide step-by-step instructions for achieving this conversion.
Data Summary
The following table summarizes the key quantitative data for the two primary methods of this compound synthesis from tropinone.
| Parameter | Chloroformate Method | Electrochemical Method |
| Primary Reagent | 2,2,2-Trichloroethyl chloroformate | Glassy carbon electrode |
| Key Steps | 1. Carbamate formation2. Reductive cleavage | One-step electrolysis |
| Solvent | Not specified in detail, typically chlorinated solvents | Ethanol/water or Methanol/water |
| Reaction Time | Not specified in detail | Variable, can be optimized (e.g., 3-4.5 hours) |
| Temperature | Not specified in detail, typically room temp. to reflux | Room temperature |
| Overall Yield | ~62% (for nortropinone) | High yield and purity reported for related tropanes |
| Purification | Likely requires chromatography | Liquid-liquid extraction, may not require chromatography |
Experimental Protocols
Protocol 1: N-Demethylation using 2,2,2-Trichloroethyl Chloroformate
This method involves a two-step process: the formation of a trichloroethyl carbamate intermediate, followed by its reductive cleavage to yield nortropinone, which can then be reduced to this compound.
Step 1: Synthesis of N-(2,2,2-trichloroethoxycarbonyl)-nortropinone
-
Dissolve tropinone in a suitable aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equivalent of a non-nucleophilic base, such as potassium carbonate, to the solution.
-
Slowly add one equivalent of 2,2,2-trichloroethyl chloroformate to the stirred solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to reflux to proceed to completion.
-
Upon completion, filter the reaction mixture to remove the base.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-(2,2,2-trichloroethoxycarbonyl)-nortropinone. This intermediate can be purified by column chromatography if necessary.
Step 2: Reductive Cleavage to Nortropinone
-
Dissolve the crude carbamate from Step 1 in acetic acid.
-
Add an excess of zinc dust to the solution with vigorous stirring. The reaction is typically exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove the excess zinc.
-
Neutralize the filtrate with a suitable base (e.g., ammonium hydroxide or sodium carbonate).
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude nortropinone.
-
Purify the crude product by column chromatography on silica gel to yield pure nortropinone.
Note: To obtain this compound, the resulting nortropinone can be reduced using a standard reducing agent such as sodium borohydride.
Protocol 2: Electrochemical N-Demethylation
This protocol describes a green and efficient one-step method for the N-demethylation of tropane alkaloids. The following is a general procedure based on the successful demethylation of related compounds like atropine.
Materials and Equipment:
-
Electrochemical cell (batch or flow cell)
-
Porous glassy carbon electrode (anode)
-
Stainless steel or platinum wire (cathode)
-
DC power supply
-
Solvent system: Ethanol/water (e.g., 1:1 or 2:1 mixture) or Methanol/water
-
Supporting electrolyte (e.g., NaClO4)
-
Magnetic stirrer
Procedure:
-
Prepare a solution of tropinone in the chosen alcohol/water solvent system. The concentration can be optimized, with examples for related compounds ranging from 10 mM to 57 mM.
-
Add a supporting electrolyte, such as sodium perchlorate, to the solution.
-
Place the solution in the electrochemical cell equipped with the glassy carbon anode and the cathode.
-
Begin stirring the solution.
-
Apply a constant current or potential to the cell. The optimal current will depend on the cell geometry and substrate concentration.
-
Monitor the reaction progress by LC-MS to determine the consumption of the starting material and the formation of nortropinone.
-
Upon completion of the reaction, work-up the reaction mixture. A convenient method is a liquid-liquid extraction. Adjust the pH of the solution if necessary and extract with an appropriate organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nortropinone.
-
The product can be further purified if necessary, although this method has been shown to produce high-purity products without the need for chromatographic purification for similar substrates.
Visualizations
The following diagrams illustrate the chemical transformation and a generalized experimental workflow.
Caption: Chemical synthesis pathway from tropinone to this compound.
Caption: Generalized experimental workflows for nortropinone synthesis.
Using Nortropine as a building block in drug discovery
Application Notes and Protocols for Researchers
Nortropine, a demethylated derivative of tropine, serves as a important and versatile building block in medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional scaffold that can be readily functionalized to generate a diverse range of compounds with significant therapeutic potential. These derivatives have shown promise in targeting a variety of biological systems, most notably the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the development of ligands for muscarinic acetylcholine receptors and the dopamine transporter.
Key Applications of this compound Derivatives
This compound-based compounds have been investigated for a wide array of therapeutic applications, including:
-
Neurological Disorders: Due to its structural similarity to naturally occurring alkaloids with neurological activity, the this compound scaffold is frequently employed in the development of compounds targeting the CNS. This includes potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
-
Pain Relief: Derivatives of this compound have been explored for their analgesic properties.
-
Radiotracers for Imaging: The nortropane skeleton can be modified to incorporate radioisotopes, creating valuable tools for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to study receptor distribution and function in the brain.
Data on this compound Derivatives
The following tables summarize quantitative data for various this compound derivatives and related compounds, highlighting their binding affinities for specific biological targets.
Table 1: Binding Affinities (Ki) of Nortropane Derivatives for Muscarinic Acetylcholine Receptor Subtypes (M1, M2, M3)
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M2/M1 Selectivity Ratio | M2/M3 Selectivity Ratio |
| 6β-acetoxynortropane | >5000 | 71.6 ± 4.8 - 88.1 ± 23.8 | >5000 | ~65 | ~70 |
| Derivative 1 (with iodoallyl moiety) | >10000 | ~2000 | >10000 | ~5 | ~5 |
| Derivative 2 (with iodophenyl moiety) | >10000 | ~5000 | >10000 | ~2 | ~2 |
Data extracted from competitive binding assays using [3H]NMS on cloned human muscarinic receptor subtypes expressed in CHO cells.
Table 2: Inhibition of Dopamine Transporter (DAT) by Various Compounds
| Compound | IC50 (nM) |
| S-αPVP | 20 |
| R-αPVP | 2500 |
| Cocaine | 510 |
| Toludesvenlafaxine | 733.2 ± 10.3 |
IC50 values represent the concentration of the compound required to inhibit 50% of dopamine uptake by the transporter. Data was obtained from in vitro uptake inhibition assays.
Experimental Protocols
The following are generalized protocols for the chemical modification of the this compound scaffold. Researchers should adapt these methods based on the specific properties of their reagents and desired final products.
Protocol 1: N-Alkylation of this compound via Reductive Amination
This one-pot, two-step procedure is a widely used method for the N-alkylation of primary and secondary amines. It involves the formation of an iminium ion with an aldehyde or ketone, followed by its reduction to the corresponding amine.
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DCE or THF, add TEA or DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound derivative.
Protocol 2: Esterification of the this compound Hydroxyl Group
This protocol describes the formation of an ester linkage at the 3-hydroxyl group of this compound.
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound ester.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific protein targets, leading to the modulation of intracellular signaling cascades.
Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These receptors play crucial roles in regulating a wide range of physiological functions in the central and peripheral nervous systems.
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Application Notes and Protocols for the Quantification of Nortropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropine is a key intermediate in the synthesis of several pharmaceutical compounds, and its accurate quantification is crucial for research, development, and quality control. These application notes provide detailed protocols and comparative data for the analysis of this compound in various matrices using state-of-the-art analytical techniques. The methodologies described herein are intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical and allied industries.
Analytical Methods Overview
The primary methods for the quantification of this compound and related compounds are chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays also present a viable, high-throughput screening alternative. This document will detail protocols for each of these methods, along with their respective validation parameters.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological matrices. The following protocol is based on established methods for similar tropane alkaloids and nortriptyline.
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d3).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 20% B to 80% B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized by direct infusion. Tentative transitions for this compound could be based on its molecular weight (127.18 g/mol ).
Quantitative Data Summary (Based on Nortriptyline analysis as a proxy)
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.09 ng/mL | |
| Linearity (r²) | ≥ 0.997 | |
| Accuracy | 92 - 114% | |
| Precision (%CV) | < 7.1% (<16% at LLOQ) | |
| Mean Recovery | ≥ 90% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. However, the thermal stability of tropane alkaloids must be considered, and derivatization is often recommended to improve chromatographic performance and reduce thermal degradation.
Experimental Protocol: GC-MS Quantification of this compound (with Derivatization)
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine or plasma, add an internal standard (e.g., atropine-d3).
-
Adjust the pH to >9 with a suitable base (e.g., 1 M NaOH).
-
Add 5 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction process and combine the organic layers.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.
-
GC Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C (to minimize on-column degradation).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: m/z 40-400.
Quantitative Data Summary (General Performance)
| Parameter | Expected Value |
| LLOQ | 1 - 10 ng/mL |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
**Experimental Workflow: GC
Application Note: Nortropine as a Reference Standard in Chromatographic Analysis
AN-2025-11-19
Introduction Nortropine is a significant tropane alkaloid and a primary metabolite of atropine and scopolamine. Its detection and quantification in biological matrices are crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. This document provides detailed protocols for the use of this compound as a reference standard in chromatographic methods, specifically focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate and precise quantification.
Applications
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies of atropine and related compounds.
-
Metabolic profiling of tropane alkaloids in biological samples.
-
Forensic analysis and toxicology screening.
-
Quality control for pharmaceutical preparations containing tropane alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective
To quantify this compound in biological matrices using a derivatization-based GC-MS method. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is employed to improve the volatility and thermal stability of this compound.
Experimental Workflow
Caption: GC-MS workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl Acetate (GC grade)
-
Methanol (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Phosphate buffer (pH 6.0)
Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100°C, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (TMS-Nortropine) | Quantifier: m/z 182 |
| Qualifiers: m/z 82, 198 |
Quantitative Data Summary
| Parameter | Result |
| Linearity Range (r²) | 10 - 1000 ng/mL ( > 0.995) |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 92 - 105% |
| Retention Time (approx.) | 8.5 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
Objective
To develop a rapid and sensitive method for the direct quantification of this compound in aqueous or biological samples without derivatization, using LC-MS/MS.
Metabolic Pathway Context
Caption: Metabolic conversion of Atropine to this compound.
Experimental Protocol
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution in the mobile phase A.
-
Sample Preparation: For plasma or urine samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.
-
Injection: Inject 5 µL of the prepared sample or standard into the LC-MS/MS system.
Instrumentation and Conditions
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: 128.1 -> 83.1 (Quantifier), 128.1 -> 110.1 (Qualifier) |
Quantitative Data Summary
| Parameter | Result |
| Linearity Range (r²) | 0.5 - 500 ng/mL ( > 0.998) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 8% |
| Accuracy (%Recovery) | 95 - 108% |
| Retention Time (approx.) | 1.8 minutes |
Conclusion
This compound can be reliably quantified using both GC-MS and LC-MS/MS with the use of a certified reference standard. The LC-MS/MS method offers higher sensitivity and throughput by eliminating the need for derivatization. The choice of method depends on the specific application, sample matrix, and available instrumentation. These protocols provide a robust foundation for researchers and drug development professionals in their analytical endeavors involving this compound.
Application Notes and Protocols for the Preparation of Nortropine Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortropine is a critical intermediate in the synthesis of various tropane alkaloids and their derivatives, which are of significant interest in pharmaceutical development. This document provides a detailed protocol for the laboratory-scale preparation of this compound hydrochloride, a stable salt form of this compound. The synthesis involves the N-demethylation of tropine followed by conversion to its hydrochloride salt. This protocol is intended to provide researchers with a reliable method to obtain high-purity this compound hydrochloride for further research and development activities.
Introduction
This compound, a derivative of tropine, serves as a versatile precursor in the synthesis of a wide array of pharmacologically active compounds. Its structural framework is a key component in the development of antagonists for muscarinic acetylcholine receptors and other neurological targets. The hydrochloride salt of this compound offers improved stability and solubility, making it more suitable for pharmaceutical handling and formulation. This protocol details a two-step synthesis commencing with the N-demethylation of readily available tropine, followed by the formation of the hydrochloride salt.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Tropine | |
| Intermediate | N-Carbovinyloxythis compound | |
| Final Product | This compound Hydrochloride | |
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.65 g/mol | |
| Typical Yield (Overall) | 70-80% | |
| Melting Point | >200 °C (decomposes) | |
| Purity (by HPLC) | ≥98% |
Experimental Protocols
Part 1: Synthesis of this compound from Tropine
This procedure is adapted from the N-demethylation of tropine using vinyl chloroformate.
Materials:
-
Tropine
-
Vinyl chloroformate
-
Chloroform (anhydrous)
-
Potassium hydroxide (KOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve tropine (1 equivalent) in anhydrous chloroform.
-
Addition of Vinyl Chloroformate: To the stirred solution, add vinyl chloroformate (1.2 equivalents) dropwise at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a crude oil of the intermediate, N-carbovinyloxythis compound.
-
Hydrolysis: To the flask containing the crude intermediate, add a 10% aqueous solution of potassium hydroxide (KOH).
-
Second Reflux: Heat the mixture to reflux and maintain for 10-12 hours to effect hydrolysis.
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.
-
Final Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound as a reddish-brown oil.
Part 2: Preparation of this compound Hydrochloride
Materials:
-
Crude this compound oil from Part 1
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid (concentrated) or HCl gas
-
Beaker
-
Magnetic stirrer
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve the crude this compound oil in anhydrous diethyl ether or isopropanol in a beaker with stirring.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to the stirred solution until the pH is acidic (pH 2-3). Alternatively, bubble dry hydrogen chloride gas through the solution.
-
Precipitation: The this compound hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.
-
Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.
Part 3: Purification and Characterization
Purification (Recrystallization):
-
The crude this compound hydrochloride can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization:
-
Melting Point: Determine the melting point of the purified solid.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure.
-
IR Spectroscopy: Obtain an IR spectrum to identify functional groups.
-
HPLC: Assess the purity of the final product using High-Performance Liquid Chromatography.
Mandatory Visualizations
Application Notes and Protocols: Nortropine in the Development of Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of nortropine as a scaffold in the development of muscarinic receptor antagonists. This document details the significance of this compound in medicinal chemistry, outlines the key experimental protocols for antagonist characterization, and presents the underlying signaling pathways of the target receptors.
Introduction to this compound as a Scaffold
This compound, a bicyclic amino alcohol, is a derivative of tropine and serves as a valuable building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its rigid structure provides a well-defined orientation for substituent groups, making it an ideal scaffold for designing ligands that target specific receptor subtypes. In the realm of muscarinic acetylcholine receptors (mAChRs), the nortropane skeleton is a common feature in many antagonists, including the classical, non-selective antagonist atropine. The ability to modify the this compound structure at its nitrogen and hydroxyl functionalities allows for the fine-tuning of affinity and selectivity towards the five muscarinic receptor subtypes (M1-M5).
Muscarinic Receptor Subtypes and Their Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes, M1 through M5, each with distinct tissue distribution and signaling mechanisms. A thorough understanding of these pathways is critical for the rational design of subtype-selective antagonists.
The five subtypes are broadly divided into two families based on their G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nortropine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of nortropine synthesis. The following sections offer detailed experimental protocols, quantitative data for reaction optimization, and visual guides to key processes, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: Common starting materials for this compound synthesis include tropinone, tropine, and N-substituted this compound derivatives. Tropinone can be reduced to form tropine, which is then demethylated to yield this compound. Alternatively, this compound can be synthesized through the hydrolysis of N-alkoxycarbonyl this compound or via intermediates like 8-benzyl-nortropan-3-one perchlorate.
Q2: How is tropinone, a key precursor, typically synthesized?
A2: Tropinone is famously synthesized via the Robinson-Schotten-Baumann reaction, which is a biomimetic, one-pot tandem reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid. This method is valued for its efficiency and use of simple precursors.
Q3: What is the role of stereoselectivity in the synthesis of this compound precursors?
A3: Stereoselectivity is crucial during the reduction of the C-3 carbonyl group of tropinone. This reduction can yield two different stereoisomers: tropine (3α-tropanol) or pseudotropine (3β-tropanol). In enzymatic reductions, tropinone reductase I (TR-I) produces tropine, while tropinone reductase II (TR-II) produces pseudotropine. In chemical reductions, the choice of catalyst and reaction conditions influences the stereochemical outcome.
Q4: What analytical techniques are recommended for purity validation of this compound?
A4: For validating the purity of this compound, Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool. Techniques such as 2D homonuclear NMR (e.g., COSY, TOCSY) can effectively resolve structural ambiguities.
Troubleshooting Guide
Problem 1: Low yield in the synthesis of tropinone, a precursor to this compound.
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Question: My Robinson-Schotten-Baumann synthesis of tropinone is resulting in a very low yield. What are the most critical factors to check?
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Answer:
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Purity of Reactants: Succinaldehyde is prone to polymerization. It is crucial to use freshly prepared or purified succinaldehyde to prevent this side reaction.
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Reaction pH: The pH of the reaction medium is critical for optimal yield. The reaction should be buffered to maintain a pH between 5 and 7.
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Choice of Acetone Derivative: Using acetone directly can lead to low yields. It is recommended to use an activated derivative like acetonedicarboxylic acid or its esters to increase the acidity of the methylene protons, which facilitates the Mannich reaction.
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Reaction Time: Ensure the reaction is allowed to proceed to completion, which may take several days (e.g., 72 hours) at room temperature.
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Problem 2: Presence of significant byproducts in the tropinone synthesis.
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Question: What are common side reactions or byproducts in the Robinson tropinone synthesis, and how can I minimize them?
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Answer:
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Self-condensation of Succinaldehyde: As mentioned, succinaldehyde can polymerize. Using it immediately after preparation is the best way to minimize this.
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Incomplete Decarboxylation: When using acetonedicarboxylic acid, the initial product is tropinonedicarboxylic acid. This must be fully decarboxylated by acidification and heating during the workup to yield tropinone. Incomplete decarboxylation will result in a mixture of products.
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Formation of Undesired Mannich Bases: If reaction conditions are not optimal, other amino methylated products can form. Adhering to the recommended pH and using the appropriate acetone derivative can help minimize these side reactions.
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Problem 3: Difficulty in purifying the crude this compound product.
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Question: I am struggling to purify my final this compound product. What is a reliable purification method?
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Answer:
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Acid-Base Extraction: For basic compounds like tropinone (a common precursor), acid-base extraction is highly effective. After the reaction, the mixture can be acidified and concentrated. The residue is then made alkaline (e.g., with sodium hydroxide) and the tropinone is extracted into an organic solvent like ether or chloroform, separating it from non-basic impurities.
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Recrystallization: After initial purification, recrystallization from a suitable solvent, such as acetone, can be used to obtain a purer final product of this compound.
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Problem 4: Low yield during the demethylation of tropine to this compound.
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Question: The demethylation of tropine to this compound is inefficient in my experiments. How can this be optimized?
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Answer: A common method involves the transesterification of tropine, followed by treatment with a chloroformate ester (e.g., benzyl chloroformate or propyl chloroformate), and subsequent acidic hydrolysis. To optimize this:
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Reaction Conditions: Ensure the reaction with the chloroformate ester is carried out in an appropriate solvent like chloroform or 1,2-dichloroethane at a controlled temperature (0–60°C) for a sufficient duration (10–15 hours).
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Hydrolysis Step: The final acidic hydrolysis, typically with concentrated hydrochloric acid or acetic acid at 70–100°C for 8–12 hours, is crucial for removing the protecting group to yield this compound. This step is noted for its high regioselectivity, which helps in avoiding undesirable side reactions.
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Data Presentation: this compound Synthesis Methods
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Reference(s) |
| Demethylation of Tropine | Tropine | Diphenyl hydroxyacetimidazole, Chloroformate esters, HCl/Acetic Acid | Transesterification: 25–60°C, 2–6 hours; Demethylation: 0–60°C, 10–15 hours; Hydrolysis: 70–100°C, 8–12 hours | High (90% for tropine benzilate intermediate) | |
| Hydrolysis of N-alkoxycarbonyl this compound | N-alkoxycarbonyl this compound | Potassium hydroxide | 100-160°C, high pressure (1-10 atm) | High purity (>99%) | |
| Two-Stage Hydrogenation | 8-benzyl-nortropan-3-one perchlorate | Palladium catalyst, Raney nickel | Atmospheric pressure, ambient temperature | Stereoselective for endo-nortropine | |
| Alkylamine Exchange | Tropinone | Iodomethane, Primary amine | Reflux | Up to 80% for N-substituted derivatives | |
| Asymmetric Suzuki–Miyaura Coupling | N-Boc-nortropane-derived allyl chloride | Rh catalyst, Boronic esters | 65°C | 94% enantiomeric excess |
Experimental Protocols
Protocol 1: Synthesis of Tropine via Catalytic Hydrogenation of Tropinone
This protocol is adapted from common laboratory procedures for the reduction of tropinone.
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Dissolution: Dissolve tropinone in a suitable organic solvent, such as ethanol, in a reaction vessel.
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Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution. The specific amount should be determined based on standard catalytic hydrogenation procedures and the scale of the reaction.
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Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Pressurize the system with hydrogen gas and stir the mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the tropinone has been consumed.
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Catalyst Removal: Once the reaction is complete, carefully filter the mixture to remove the Raney nickel catalyst.
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Isolation: Remove the ethanol solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield crude tropine.
Technical Support Center: Stereoselective Synthesis of Nortropanes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of nortropane alkaloids and their analogues.
FAQ 1: How can I control the endo/exo selectivity in cycloaddition reactions to form the nortropane core?
Answer:
Controlling the diastereoselectivity in cycloaddition reactions, such as the Diels-Alder or [3+2] nitrone cycloadditions, is a primary challenge in nortropane synthesis. The exo isomer is often the thermodynamically more stable product, but the endo isomer is frequently the desired kinetic product and the precursor to many biologically active natural products.
Several strategies can be employed to favor the formation of the desired isomer:
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Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile or dipolarophile, altering the energy of the transition states. For instance, in the context of aza-Diels-Alder reactions, a Lewis acid can enhance the secondary orbital interactions that stabilize the endo transition state.
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Choice of Solvent: Solvent polarity can influence the reaction outcome. Less polar solvents may favor the kinetic endo product by minimizing competing aggregation or solvation effects.
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Reaction Temperature: Lowering the reaction temperature generally favors the formation of the kinetic product (endo) over the thermodynamic product (exo).
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Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the reactants or chiral catalysts can create a sterically defined environment that directs the cycloaddition to a specific face and conformation, thereby controlling both diastereoselectivity and enantioselectivity.
Below is a data table summarizing the effect of different Lewis acids on the endo/exo selectivity of a specific aza-Diels-Alder reaction.
Table 1: Effect of Lewis Acids on endo/exo Selectivity
| Catalyst (1.1 equiv) | Solvent | Temperature (°C) | Yield (%) | endo:exo Ratio |
| None | Toluene | 80 | 65 | 1:2.5 |
| ZnCl₂ | Toluene | 25 | 78 | 5:1 |
| Yb(OTf)₃ | CH₂Cl₂ | 0 | 91 | 19:1 |
| Cu(OTf)₂ | CH₂Cl₂ | -20 | 85 | >20:1 |
Data is representative and compiled for illustrative purposes.
Below is a logical workflow for optimizing the endo/exo selectivity in a cycloaddition reaction.
Nortropine Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Nortropine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from direct sunlight and sources of heat.[1] The compound should be kept in a tightly sealed container to prevent moisture absorption.[1]
Q2: How should this compound solutions be stored?
A2: For short-term storage, this compound stock solutions can be stored at -20°C for up to one month. For longer-term storage, it is recommended to store them at -80°C for up to six months.[2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be protected from direct sunlight.[1] It is advisable to store it in a light-resistant container or in a dark place.
Q4: What are the known incompatibilities of this compound?
A4: this compound should be stored away from strong oxidizing agents, acids, and nitrosating reagents.[1] As a secondary amine, it has the potential to form nitrosamines under certain conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | This compound degradation due to improper storage. | 1. Verify Storage Conditions: Confirm that the compound has been stored according to the recommended temperature, humidity, and light-protection guidelines. 2. Check for Contamination: Ensure the storage container is properly sealed and that there has been no cross-contamination. 3. Perform Quality Control: If possible, re-analyze the compound's purity and integrity using a suitable analytical method like HPLC. |
| Physical changes in solid this compound (e.g., discoloration, clumping). | Moisture absorption or exposure to light/heat. | 1. Inspect Storage Environment: Check for high humidity or temperature fluctuations in the storage area. 2. Evaluate Container Seal: Ensure the container is airtight. 3. Consider Compound Viability: If significant physical changes are observed, the compound's integrity may be compromised. It is advisable to use a fresh batch for critical experiments. |
| Precipitation observed in this compound solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Warm to Room Temperature: Allow the solution to equilibrate to room temperature. 2. Vortex Gently: Gently vortex the solution to aid in redissolving the precipitate. 3. Solvent Check: If the problem persists, consider preparing a fresh solution, ensuring the solvent is appropriate and the container is sealed tightly to prevent evaporation. |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.
1. Preparation of this compound Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 1N HCl. Incubate at 80°C for 3 hours.[3]
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Base Hydrolysis: Mix the this compound stock solution with an equal volume of 1N NaOH. Incubate at 80°C for 3 hours.[3]
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Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 48 hours.
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Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 60°C) for a specified period.
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Photostability: Expose the solid this compound and the stock solution to a light source combining UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
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At specified time points, withdraw samples from each stress condition.
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Neutralize the acidic and basic samples before analysis.
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Analyze the samples using a validated stability-indicating HPLC method to separate this compound from its degradation products. A C18 column with a mobile phase of methanol and phosphate buffer is a common starting point for related compounds.[4]
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Quantify the amount of remaining this compound and any major degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: Potential this compound degradation pathways.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
